molecular formula C24H29N3O6S B10771573 (2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide

(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B10771573
M. Wt: 487.6 g/mol
InChI Key: ZUZGJCNWNOCKEB-XMMPIXPASA-N
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Preparation Methods

The synthesis of CM-352 involves a series of chemical reactions designed to produce the compound with high purity and yield. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for purchase from various suppliers, indicating that it is synthesized on an industrial scale .

Chemical Reactions Analysis

CM-352 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CM-352 has a wide range of scientific research applications, including:

Mechanism of Action

CM-352 exerts its effects by inhibiting matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, CM-352 helps to reduce brain damage and improve functional recovery in models of cerebral hemorrhage. The molecular targets and pathways involved include the inhibition of matrix metalloproteinases and the subsequent reduction in extracellular matrix degradation .

Properties

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

(3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide

InChI

InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29)/t24-/m1/s1

InChI Key

ZUZGJCNWNOCKEB-XMMPIXPASA-N

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[C@@]3(CCC4(C3)CCNCC4)C(=O)NO

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3(CCC4(C3)CCNCC4)C(=O)NO

Origin of Product

United States

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